Ethyl 4-{2,5-dioxo-3-[2-(thiophen-2-ylcarbonyl)hydrazinyl]pyrrolidin-1-yl}benzoate
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Overview
Description
Ethyl 4-{2,5-dioxo-3-[2-(thiophen-2-ylcarbonyl)hydrazinyl]pyrrolidin-1-yl}benzoate is a complex organic compound that features a thiophene ring, a pyrrolidine ring, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-{2,5-dioxo-3-[2-(thiophen-2-ylcarbonyl)hydrazinyl]pyrrolidin-1-yl}benzoate typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the reaction of a suitable amine with a diketone under acidic conditions.
Introduction of the Thiophene Ring: The thiophene ring is introduced via a Friedel-Crafts acylation reaction using thiophene-2-carbonyl chloride and a suitable hydrazine derivative.
Formation of the Benzoate Ester: The final step involves esterification of the benzoic acid derivative with ethanol under acidic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{2,5-dioxo-3-[2-(thiophen-2-ylcarbonyl)hydrazinyl]pyrrolidin-1-yl}benzoate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The benzoate ester can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzoate esters.
Scientific Research Applications
Ethyl 4-{2,5-dioxo-3-[2-(thiophen-2-ylcarbonyl)hydrazinyl]pyrrolidin-1-yl}benzoate has several applications in scientific research:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs due to its unique structure.
Material Science: Use in the synthesis of novel materials with specific electronic or optical properties.
Biological Research: Investigation of its biological activity and potential therapeutic effects.
Mechanism of Action
The mechanism of action of Ethyl 4-{2,5-dioxo-3-[2-(thiophen-2-ylcarbonyl)hydrazinyl]pyrrolidin-1-yl}benzoate involves its interaction with specific molecular targets. The thiophene ring may interact with enzymes or receptors, while the pyrrolidine ring could influence the compound’s binding affinity and specificity. The benzoate ester may enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like Tipepidine and Tioconazole, which also contain a thiophene ring.
Pyrrolidine Derivatives: Compounds like Proline and Pyrrolidine-2-carboxylic acid.
Benzoate Esters: Compounds like Methyl benzoate and Ethyl benzoate.
Uniqueness
Ethyl 4-{2,5-dioxo-3-[2-(thiophen-2-ylcarbonyl)hydrazinyl]pyrrolidin-1-yl}benzoate is unique due to its combination of a thiophene ring, a pyrrolidine ring, and a benzoate ester. This unique structure may confer specific biological activities and chemical properties that are not present in similar compounds.
Properties
Molecular Formula |
C18H17N3O5S |
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Molecular Weight |
387.4 g/mol |
IUPAC Name |
ethyl 4-[2,5-dioxo-3-[2-(thiophene-2-carbonyl)hydrazinyl]pyrrolidin-1-yl]benzoate |
InChI |
InChI=1S/C18H17N3O5S/c1-2-26-18(25)11-5-7-12(8-6-11)21-15(22)10-13(17(21)24)19-20-16(23)14-4-3-9-27-14/h3-9,13,19H,2,10H2,1H3,(H,20,23) |
InChI Key |
OJBYKWJOZRCBLW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=O)CC(C2=O)NNC(=O)C3=CC=CS3 |
Origin of Product |
United States |
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